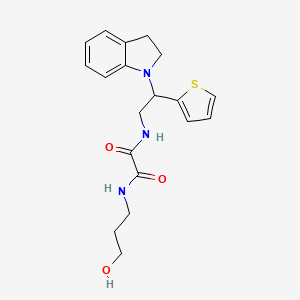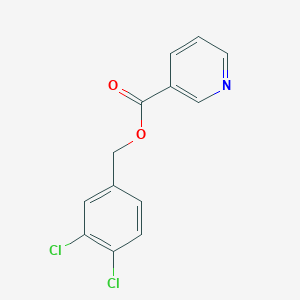
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-phenethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-phenethylurea is a synthetic organic compound that features a thiophene ring, a phenethyl group, and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-phenethylurea typically involves the reaction of thiophene derivatives with phenethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-phenethylurea has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-phenethylurea involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, modulating their activity. The phenethyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The urea moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
β-Hydroxythiofentanyl: An analog of fentanyl with a similar thiophene structure.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid share the thiophene ring structure.
Uniqueness: 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-phenethylurea is unique due to its combination of a thiophene ring, phenethyl group, and urea moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylethyl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-13(14-7-4-10-20-14)11-17-15(19)16-9-8-12-5-2-1-3-6-12/h1-7,10,13,18H,8-9,11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRYPMFDVAMZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2666846.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2666847.png)

![ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2666853.png)
![1-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2666854.png)
![N-(4-chloro-2-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2666857.png)
![6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione](/img/structure/B2666858.png)



![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,2-diphenylacetamide](/img/structure/B2666864.png)


![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2666869.png)
